N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
説明
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O4S/c23-17-6-4-16(5-7-17)15-26-22(29)21(28)25-13-12-19-3-1-2-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSXYSHSMITPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula: C22H25Cl2N3O4S
- Molecular Weight: 498.4 g/mol
This structure includes a chlorobenzyl group, a piperidine moiety, and a sulfonamide linkage, which are crucial for its biological interactions.
The biological activity of N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is thought to involve several mechanisms:
- Protein Interaction: The sulfonamide group can interact with various proteins and enzymes, potentially inhibiting their activity. This interaction may lead to antimicrobial and anticancer effects.
- Cell Membrane Interaction: The chlorobenzyl group may affect cellular membrane integrity, influencing cellular functions and signaling pathways.
- Enzyme Inhibition: Preliminary studies suggest that compounds with similar structures exhibit inhibitory activity against enzymes such as acetylcholinesterase and urease, indicating potential therapeutic applications in neurodegenerative diseases and infections.
Antimicrobial Activity
Research indicates that N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide demonstrates significant antimicrobial properties. In vitro studies have shown:
- Moderate to Strong Activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity against other tested strains, suggesting specificity in its antimicrobial action .
Anticancer Potential
The compound's ability to interact with cellular targets suggests potential anticancer properties. Studies involving docking simulations have indicated favorable interactions with cancer-related proteins, which may inhibit tumor growth. However, further experimental validation is required to confirm these findings.
Case Study 1: Antimicrobial Screening
A series of compounds related to N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide were synthesized and screened for antibacterial activity. The results revealed that:
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| N1-(4-chlorobenzyl)-N2... | Strong | Moderate |
This screening highlighted the compound's potential as a lead for developing new antimicrobial agents .
Case Study 2: Enzyme Inhibition
In another study, the compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE). The results indicated:
| Compound | AChE Inhibition (%) |
|---|---|
| N1-(4-chlorobenzyl)-N2... | 75% |
| Control (Donepezil) | 85% |
These findings suggest that the compound could be a candidate for treating Alzheimer's disease due to its ability to inhibit AChE effectively .
類似化合物との比較
Structural Analogues with Piperidine/Thiazole Moieties
Several compounds in the evidence share the oxalamide core with piperidine or heterocyclic substituents (e.g., thiazole). Key examples include:
Key Differences :
Oxalamide Derivatives with Aromatic Substitutents
Compounds with aryl groups at N1/N2 positions highlight the role of halogenation and electronic effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
